4-Bromo-2,5-difluorobenzonitrile
Overview
Description
4-Bromo-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 4th, 2nd, and 5th positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzonitrile typically involves the reaction of 4-Bromo-2,5-difluorobenzaldehyde with hydroxylamine-O-sulfonic acid . The reaction conditions often include heating and refluxing the reactants for several hours to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions where a nucleophile replaces one of the halogen atoms (bromine or fluorine) on the aromatic ring.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation are used under controlled conditions to convert the nitrile group to an amine.
Major Products:
Nucleophilic Aromatic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an aromatic amine derivative.
Reduction: The major product is the corresponding amine, 4-Bromo-2,5-difluoroaniline.
Scientific Research Applications
4-Bromo-2,5-difluorobenzonitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as liquid crystals and polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluorobenzonitrile primarily involves its reactivity towards nucleophiles and reducing agents. The compound’s electrophilic aromatic ring allows for nucleophilic substitution reactions, while the nitrile group can be reduced to an amine. These reactions are facilitated by the electron-withdrawing effects of the bromine and fluorine substituents, which enhance the compound’s reactivity.
Comparison with Similar Compounds
4-Bromo-2,6-difluorobenzonitrile: Similar in structure but with fluorine atoms at the 2nd and 6th positions.
4-Bromo-2,5-difluorobenzaldehyde: A precursor in the synthesis of 4-Bromo-2,5-difluorobenzonitrile.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzonitrile derivatives. The presence of both bromine and fluorine atoms enhances its electrophilic nature, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-bromo-2,5-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEQHIRFLYNDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566548 | |
Record name | 4-Bromo-2,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133541-45-4 | |
Record name | 4-Bromo-2,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,5-difluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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